molecular formula C26H25N5O2 B6523966 3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440330-70-1

3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B6523966
CAS No.: 440330-70-1
M. Wt: 439.5 g/mol
InChI Key: TWFMDTXMBPQUAR-UHFFFAOYSA-N
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Description

3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a benzylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzotriazinone core. One common approach is to react a suitable benzotriazole derivative with an appropriate benzylpiperazine derivative under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction may be carried out at elevated temperatures to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and purity. Large-scale reactors and advanced purification techniques, such as column chromatography or crystallization, would be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzotriazinone core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the nitrogen-containing rings.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzotriazinone core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological systems could make it a candidate for drug development, particularly in areas such as neurology or cardiology.

Industry

In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylpiperazine-1-carboxylic acid derivatives

  • Benzotriazole derivatives

  • Piperazine-containing compounds

Uniqueness

This compound is unique due to its specific combination of the benzotriazinone core and the benzylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)27-28-31/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFMDTXMBPQUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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